An In-depth Technical Guide to 4-Amino-3,5-dichloropyridine N-oxide
An In-depth Technical Guide to 4-Amino-3,5-dichloropyridine N-oxide
CAS Number: 91872-02-5
This technical guide provides a comprehensive overview of 4-Amino-3,5-dichloropyridine N-oxide, a key chemical intermediate and a known impurity in the synthesis of the pharmaceutical agent Roflumilast.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and analytical characterization.
Core Compound Data
| Parameter | Value | Reference |
| CAS Number | 91872-02-5 | [2] |
| Molecular Formula | C5H4Cl2N2O | [2] |
| Molecular Weight | 179.00 g/mol | [3] |
| IUPAC Name | 4-amino-3,5-dichloropyridine 1-oxide | [4] |
| Synonyms | 3,5-dichloro-1-oxidopyridin-1-ium-4-amine | |
| Melting Point | 208-210 °C (decomposes) | |
| Appearance | Off-White to Pale Beige Solid |
Synthesis Protocols
Two primary synthetic routes for 4-Amino-3,5-dichloropyridine N-oxide have been reported. The selection of a particular method may depend on the available starting materials and desired scale.
Method 1: From 4-nitro-3,5-dichloropyridine-N-oxide
This method involves the reduction of the nitro group of 4-nitro-3,5-dichloropyridine-N-oxide.
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Experimental Protocol:
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A sealed Carius tube is charged with 4-nitro-3,5-dichloropyridine-N-oxide (0.4 g, 1.9 mmol), aqueous ammonia (1 cm³ of 0.88 g/L solution), and acetonitrile (1 cm³).
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The tube is heated in a rotating oil bath at 70°C for 3 hours.
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After cooling, the reaction mixture is filtered to yield a solid product and a filtrate.
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The filtrate is extracted with dichloromethane (DCM), dried over magnesium sulfate (MgSO4), and the solvent is evaporated.
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The solid obtained from filtration is recrystallized from hot methanol to yield 4-amino-3,5-dichloropyridine-N-oxide.
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Yield: Approximately 30%[1]
Method 2: From 4-Amino-3,5-dichloropyridine
This process involves the N-oxidation of 4-Amino-3,5-dichloropyridine using an oxidizing agent.
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Experimental Protocol:
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To a flask fitted with a mechanical stirrer, add 100 ml of glacial acetic acid at room temperature.
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Add 4-Amino-3,5-dichloropyridine (25 gm) to the flask with stirring.
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Heat the reaction mass to a temperature between 50-75°C.
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Add 80 gm of hydrogen peroxide (46%) in four equal lots, with an 8-hour interval between each addition.
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After the final addition, maintain the reaction mixture at 70-85°C for 8 hours.
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Cool the mixture to 5°C and adjust the pH to 3.7-4.2 by adding a 48% caustic solution (approximately 15 gm).
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Collect the precipitated solid by filtration, wash it with chilled water, and dry it to obtain the product.
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Further purification can be achieved by recrystallization from methanol.
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Purity: 94.69% to 99% by HPLC.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of 4-Amino-3,5-dichloropyridine N-oxide and for its quantification as an impurity in Roflumilast.
Representative HPLC Method:
While a specific monograph for 4-Amino-3,5-dichloropyridine N-oxide is not available, methods developed for Roflumilast and its impurities can be adapted.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | 5 mM Ammonium acetate buffer (pH 4.2) with 0.5% v/v triethylamine |
| Gradient | 0 min/80% B, 35 min/10% B, 36 min/80% B, 40 min/80% B |
| Flow Rate | 1.0 ml/min |
| Column Temperature | 25°C |
| Detection | Diode-Array Detector (DAD) |
Relationship with Roflumilast
4-Amino-3,5-dichloropyridine N-oxide is a known process impurity in the manufacturing of Roflumilast, a selective phosphodiesterase 4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[1] Its presence and concentration are critical quality attributes that need to be monitored and controlled during drug production. There is currently no publicly available information on the specific biological activity or potential PDE4 inhibitory effects of 4-Amino-3,5-dichloropyridine N-oxide itself.
Visualizations
Caption: Synthetic pathways for 4-Amino-3,5-dichloropyridine N-oxide.
Caption: Relationship of 4-Amino-3,5-dichloropyridine N-oxide to Roflumilast.
Safety Information
Appropriate safety precautions should be taken when handling 4-Amino-3,5-dichloropyridine N-oxide. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment, including gloves, lab coat, and eye protection, should be worn. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
4-Amino-3,5-dichloropyridine N-oxide is a compound of significant interest primarily due to its role as an impurity in the production of Roflumilast. A thorough understanding of its synthesis and analytical characterization is crucial for quality control in the pharmaceutical industry. The information provided in this guide serves as a valuable resource for professionals working with this compound.
